4,5-Dibromophthalic anhydride
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Overview
Description
4,5-Dibromophthalic anhydride is a chemical compound with the molecular formula C8H2Br2O3 and a molecular weight of 305.91 g/mol . This compound is a derivative of phthalic anhydride, where two bromine atoms are substituted at the 4 and 5 positions of the benzene ring . It is a white to off-white crystalline solid with a melting point of 212-214°C .
Preparation Methods
The preparation of 4,5-dibromophthalic anhydride can be achieved through several synthetic routes. One common method involves the bromination of phthalic anhydride using bromine or N-bromo-succinimide (NBS) in the presence of a catalyst . The reaction is typically carried out in glacial acetic acid at elevated temperatures (80-100°C) for about 0.5 to 1 hour . After the reaction, the mixture is cooled, and the product is isolated by filtration and recrystallization .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,5-Dibromophthalic anhydride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of phthalimide or dicarboxylic acid derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 4,5-dibromophthalic acid.
Reduction: It can be reduced to form the corresponding dibromo-phthalide.
Common reagents used in these reactions include N-bromo-succinimide, amines, thiols, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dibromophthalic anhydride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industrial Applications: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-dibromophthalic anhydride involves its reactivity as an electrophile due to the presence of the electron-withdrawing bromine atoms and the anhydride functional group . This makes it highly reactive towards nucleophiles, leading to nucleophilic acyl substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
4,5-Dibromophthalic anhydride can be compared with other halogenated phthalic anhydrides, such as 4,5-dichlorophthalic anhydride and 4,5-difluorophthalic anhydride . These compounds share similar structural features but differ in their reactivity and applications due to the different halogen atoms. For example:
4,5-Dichlorophthalic anhydride: Less reactive than the dibromo derivative but still useful in organic synthesis and material science.
4,5-Difluorophthalic anhydride: More reactive due to the strong electron-withdrawing effect of fluorine, making it suitable for specific applications in organic electronics and pharmaceuticals.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C8H2Br2O3 |
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Molecular Weight |
305.91 g/mol |
IUPAC Name |
5,6-dibromo-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H |
InChI Key |
DVIKZIPMTWLDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)C(=O)OC2=O |
Origin of Product |
United States |
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